molecular formula C4H9N3O2 B587116 1-Nitropiperazine-d8 CAS No. 1794753-23-3

1-Nitropiperazine-d8

Katalognummer: B587116
CAS-Nummer: 1794753-23-3
Molekulargewicht: 139.184
InChI-Schlüssel: KNZVXSFTGQDAPP-SVYQBANQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitropiperazine-d8 is a deuterated derivative of 1-Nitropiperazine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C4HD8N3O2, and it has a molecular weight of 139.18 .

Vorbereitungsmethoden

The synthesis of 1-Nitropiperazine-d8 involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the desired product .

Analyse Chemischer Reaktionen

1-Nitropiperazine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Nitropiperazine-d8 is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Wirkmechanismus

The precise mechanism of action of 1-Nitropiperazine-d8 is not fully understood. it is postulated to act as a DNA alkylating agent, binding to and modifying DNA molecules. This modification can lead to various biological effects, including the inhibition of DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

1-Nitropiperazine-d8 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in isotope labeling and mass spectrometry applications.

Eigenschaften

CAS-Nummer

1794753-23-3

Molekularformel

C4H9N3O2

Molekulargewicht

139.184

IUPAC-Name

2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine

InChI

InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2/i1D2,2D2,3D2,4D2

InChI-Schlüssel

KNZVXSFTGQDAPP-SVYQBANQSA-N

SMILES

C1CN(CCN1)[N+](=O)[O-]

Synonyme

NSC 243817-d8; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.